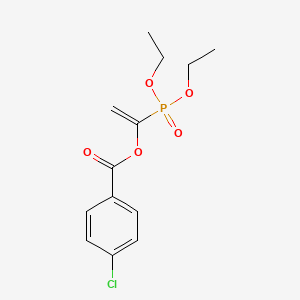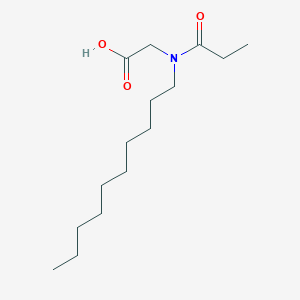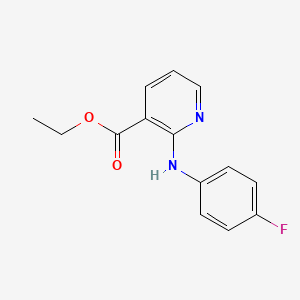![molecular formula C8H12N3O4P B12617594 {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid CAS No. 919773-11-8](/img/structure/B12617594.png)
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid is a chemical compound with the molecular formula C₈H₁₂N₃O₄P This compound is characterized by the presence of a pyridine ring substituted with an aminoethylcarbamoyl group and a phosphonic acid group
Vorbereitungsmethoden
The synthesis of {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the aminoethylcarbamoyl group, and the addition of the phosphonic acid group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Aminoethylcarbamoyl Group: This step often involves the reaction of the pyridine derivative with an aminoethylcarbamoyl reagent under controlled conditions.
Addition of the Phosphonic Acid Group: This can be done through phosphorylation reactions using phosphonic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aminoethylcarbamoyl and phosphonic acid groups can participate in substitution reactions with suitable reagents.
Complexation: The compound can form complexes with metal ions, which can be useful in various applications.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and as a probe for studying biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid include other pyridine derivatives with aminoethylcarbamoyl and phosphonic acid groups. These compounds can have similar chemical properties and applications but may differ in their specific reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Eigenschaften
CAS-Nummer |
919773-11-8 |
|---|---|
Molekularformel |
C8H12N3O4P |
Molekulargewicht |
245.17 g/mol |
IUPAC-Name |
[6-(2-aminoethylcarbamoyl)pyridin-3-yl]phosphonic acid |
InChI |
InChI=1S/C8H12N3O4P/c9-3-4-10-8(12)7-2-1-6(5-11-7)16(13,14)15/h1-2,5H,3-4,9H2,(H,10,12)(H2,13,14,15) |
InChI-Schlüssel |
SUKRAJNEZPHVOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1P(=O)(O)O)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)

![2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B12617537.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)

![N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide](/img/structure/B12617548.png)
![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)

![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)
![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)
![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)

